N2-(2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazine ring could potentially be formed through a cyclization reaction . The morpholine ring might be introduced through a nucleophilic substitution or a ring-closing reaction . The methoxyphenyl and p-tolyl groups could be added through electrophilic aromatic substitution or a similar reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms. The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom. The methoxyphenyl and p-tolyl groups are aromatic rings with different substituents .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The triazine ring might participate in nucleophilic substitution reactions or addition-elimination reactions. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms. The methoxyphenyl and p-tolyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the morpholine ring might make the compound more polar and increase its solubility in water. The aromatic rings might contribute to the compound’s UV-visible absorption spectrum .Scientific Research Applications
- Examples : The hydromethylation sequence was applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Unique Aspect : It is found in fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, and antitumor agents. Pyrroles are known to inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases protein kinases .
- Unique Aspect : Although amorphous spiro-OMeTAD has low hole mobility, it remains crucial for PSCs. Researchers are exploring ways to enhance its performance and reduce charge recombination .
- Unique Aspect : Halogen substitution on the benzene ring enhances fungicidal activity. Electron-donating groups at specific positions influence activity .
Catalytic Protodeboronation
Medicinal Hetero-Aromatics
Perovskite Solar Cells (PSCs)
Fungicidal Activity
Biological Research
properties
IUPAC Name |
2-N-(2-methoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2.ClH/c1-15-7-9-16(10-8-15)22-19-24-20(23-17-5-3-4-6-18(17)28-2)26-21(25-19)27-11-13-29-14-12-27;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERSDRRAFGLHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.